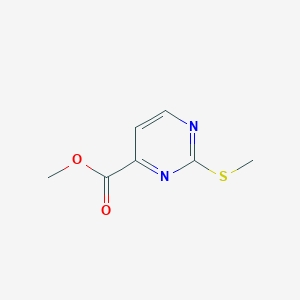

Methyl 2-(methylthio)pyrimidine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-methylsulfanylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c1-11-6(10)5-3-4-8-7(9-5)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXMZCVTPNXTBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=NC=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 2-(methylthio)pyrimidine-4-carboxylate synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-(methylthio)pyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Pyrimidine Scaffold

This compound is a heterocyclic compound featuring a pyrimidine core, a fundamental scaffold in numerous biologically active molecules, including nucleic acids.[1] The strategic placement of a methylthio group at the 2-position and a methyl carboxylate at the 4-position renders it a highly versatile intermediate in medicinal chemistry and drug discovery. The pyrimidine framework is a cornerstone in the development of a wide array of therapeutics, including antibacterial, antiviral, anti-inflammatory, and anticancer agents.[2]

The methylthio group can serve as a leaving group, allowing for nucleophilic aromatic substitution to introduce diverse functionalities.[3] Simultaneously, the ester group at the C4 position can be readily hydrolyzed, reduced, or converted into amides, providing another vector for structural modification.[4] This dual functionality makes this compound a valuable building block for generating compound libraries for high-throughput screening and lead optimization. This guide provides a detailed exploration of its synthesis and a comprehensive protocol for its structural characterization, empowering researchers to confidently produce and validate this key chemical entity.

Core Synthesis: A Cyclocondensation Approach

The most robust and widely adopted method for constructing the 2-(methylthio)pyrimidine ring is through a cyclocondensation reaction. This strategy involves the convergent assembly of the ring from two key fragments: a three-carbon (C-C-C) dielectrophile and a nitrogen-carbon-nitrogen (N-C-N) nucleophile. This approach is efficient, often proceeding in a single pot, and allows for modularity in the design of pyrimidine derivatives.[5]

Causality of Reagent Selection

-

The N-C-N Fragment: S-Methylisothiourea. S-methylisothiourea (usually as a sulfate or hydroiodide salt) is the ideal N-C-N precursor. The presence of the S-methyl group pre-installs the required methylthio moiety onto the final product. Unlike thiourea, which would yield a 2-thioxopyrimidine requiring a subsequent alkylation step, S-methylisothiourea streamlines the synthesis into a more direct pathway.[5] The isothiourea structure possesses two nucleophilic nitrogen atoms essential for the double condensation that forms the heterocyclic ring.

-

The C-C-C Fragment: Dimethyl 2-(methoxymethylene)-3-oxosuccinate. To achieve the desired substitution pattern, a 1,3-dielectrophilic three-carbon unit is required. A suitable precursor is a derivative of a β-ketoester. For this specific synthesis, a precursor like dimethyl 2-(methoxymethylene)-3-oxosuccinate or a similar activated malonate derivative provides the necessary electrophilic centers for the cyclization and installs the ester group at the correct position. The reaction is typically initiated under basic conditions.

Reaction Mechanism and Workflow

The synthesis proceeds via a base-catalyzed condensation-cyclization-elimination sequence. A strong base, such as sodium methoxide, is crucial as it serves two purposes: it neutralizes the salt form of S-methylisothiourea to generate the free base, and it catalyzes the condensation by promoting the formation of enolates.

The general mechanism is outlined below:

-

Activation: Sodium methoxide deprotonates the S-methylisothiourea, increasing its nucleophilicity.

-

Initial Attack: One of the nucleophilic nitrogen atoms of the S-methylisothiourea attacks an electrophilic carbonyl carbon of the three-carbon precursor.

-

Intramolecular Cyclization: The second nitrogen atom performs an intramolecular nucleophilic attack on the remaining carbonyl group, closing the six-membered ring.

-

Aromatization: The cyclic intermediate undergoes a dehydration or elimination step, driven by the formation of the stable aromatic pyrimidine ring, to yield the final product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous methanol (150 mL). Under an inert atmosphere (nitrogen or argon), add sodium metal (2.3 g, 0.1 mol) in small portions to generate sodium methoxide in situ. Allow the mixture to cool to room temperature.

-

Causality: Using freshly prepared sodium methoxide from sodium and anhydrous methanol ensures a moisture-free, highly reactive basic environment, which is critical for efficient condensation.

-

-

Addition of Precursors: To the stirred solution of sodium methoxide, add S-methylisothiourea sulfate (13.9 g, 0.05 mol). Stir for 20 minutes until a homogenous solution or fine suspension is formed. Subsequently, add dimethyl 2-(methoxymethylene)-3-oxosuccinate (18.8 g, 0.1 mol) dropwise over 30 minutes.

-

Causality: The stoichiometric excess of the C3 fragment can help drive the reaction to completion. The dropwise addition helps to control any potential exotherm.

-

-

Reaction: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a solvent system such as ethyl acetate/hexane (1:1).

-

Causality: Refluxing provides the necessary thermal energy to overcome the activation barrier for both the cyclization and the final elimination/aromatization step.

-

-

Work-up and Isolation: After cooling to room temperature, neutralize the reaction mixture with glacial acetic acid. Reduce the solvent volume to approximately one-third using a rotary evaporator. Pour the resulting slurry into ice-cold water (200 mL) and stir for 30 minutes. The product should precipitate as a solid.

-

Causality: Neutralization quenches the reactive base. Precipitation in cold water is an effective initial purification step, as the target organic compound is typically much less soluble in water than the inorganic salts formed.

-

-

Purification: Collect the crude solid by vacuum filtration and wash with cold water. Recrystallize the solid from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the pure this compound. Dry the final product under vacuum.

-

Causality: Recrystallization is a powerful technique for removing impurities, resulting in a product of high purity suitable for subsequent characterization and use.

-

Comprehensive Characterization and Quality Control

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 64224-67-5 | [6][7] |

| Molecular Formula | C₇H₈N₂O₂S | [6][7] |

| Molecular Weight | 184.22 g/mol | [6][7] |

| Appearance | White to off-white solid | Typical |

| Storage | Store in a dry, sealed place at 4°C | [6][7] |

Spectroscopic Data Analysis

1. Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy is used to identify the hydrogen atoms in the molecule. The spectrum should be consistent with the target structure, showing distinct signals for the methyl groups and the pyrimidine ring protons.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| S-CH₃ | ~ 2.6 | Singlet | 3H | Aliphatic protons on the sulfur-linked methyl group. |

| O-CH₃ | ~ 4.0 | Singlet | 3H | Protons of the methyl ester group, deshielded by the oxygen atom. |

| H5 (pyrimidine) | ~ 7.6 | Doublet | 1H | Aromatic proton adjacent to a CH group (H6). |

| H6 (pyrimidine) | ~ 8.9 | Doublet | 1H | Aromatic proton adjacent to the electron-withdrawing carboxylate group, causing a significant downfield shift. |

2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale |

| S-CH₃ | ~ 14 | Typical shift for a methyl group attached to sulfur. |

| O-CH₃ | ~ 53 | Typical shift for a methyl ester carbon. |

| C5 | ~ 122 | Aromatic C-H carbon of the pyrimidine ring. |

| C4 | ~ 158 | Ring carbon attached to the ester group. |

| C6 | ~ 160 | Aromatic C-H carbon adjacent to a ring nitrogen. |

| C=O (Ester) | ~ 165 | Carbonyl carbon of the methyl ester.[8] |

| C2 | ~ 172 | Ring carbon attached to the electronegative sulfur and flanked by two nitrogen atoms. |

3. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

| C=O (Ester) | ~ 1720 - 1740 | Stretching |

| C=N / C=C (Aromatic) | ~ 1550 - 1600 | Ring Stretching |

| C-O (Ester) | ~ 1200 - 1300 | Stretching |

| C-H (Aromatic/Aliphatic) | ~ 2950 - 3100 | Stretching |

4. Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, which is a definitive piece of evidence for its identity.

-

Expected Molecular Ion Peak: For Electrospray Ionization (ESI-MS) in positive mode, the primary peak observed will be the [M+H]⁺ ion at m/z ≈ 185.03.

-

High-Resolution Mass Spectrometry (HRMS): This technique can confirm the elemental composition. Calculated for [C₇H₈N₂O₂S + H]⁺: 185.0385; Found: 185.03xx.

Applications in Drug Discovery and Future Directions

This compound is not an end-product but a strategic starting point. Its true value lies in its potential for derivatization to access novel chemical space.

Caption: Derivatization potential of the core scaffold.

-

C2 Position Chemistry: The methylthio group can be oxidized to the corresponding methylsulfone.[9] This dramatically increases the electrophilicity of the C2 position, transforming the sulfone into an excellent leaving group for SNAr reactions with a wide range of nucleophiles (amines, alcohols, thiols).

-

C4 Position Chemistry: The ester can be saponified to the carboxylic acid, which can then be coupled with various amines to form a library of amides.[4] Alternatively, reduction of the ester yields the corresponding primary alcohol, which can be further functionalized.

This strategic potential allows for the rapid generation of diverse molecules around the pyrimidine core, which is a key tactic in modern drug discovery programs aimed at developing kinase inhibitors, GPCR modulators, and other targeted therapies.[5]

Conclusion

This compound is a high-value synthetic intermediate whose preparation is readily achievable through a well-established cyclocondensation reaction. The power of this molecule lies in its dual-handle design, offering two distinct and orthogonal sites for chemical elaboration. By following the robust synthesis and comprehensive characterization protocols detailed in this guide, researchers in organic synthesis and medicinal chemistry can reliably produce this versatile building block, accelerating the discovery and development of novel therapeutics.

References

-

Patil, S. A., et al. (2012). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. International Journal of Drug Development and Research, 4(4), 238-244. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

-

Abdel-monem, M. I. (2011). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]

-

Wang, Y., et al. (2022). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Tetrahedron Letters, 106, 154103. Available at: [Link]

-

Li, Y., et al. (2022). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1083-1088. Available at: [Link]

-

Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 121-142. Available at: [Link]

- Lu, J., et al. (2012). Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine. Google Patents. CN102399196A.

-

Royal Society of Chemistry. (2024). Supporting information for Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5-carboxylate. Available at: [Link]

-

Bonacorso, H. G., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 267-276. Available at: [Link]

-

Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. Available at: [Link]

-

Hussain, M., et al. (2021). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. Journal of the Turkish Chemical Society Section A: Chemistry, 8(3), 859-874. Available at: [Link]

-

Wright, W. W., et al. (1997). Surface of Cytochrome C: Infrared Spectroscopy of Carboxyl Groups. Biochemistry, 36(48), 14724-14732. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS 64224-67-5 | this compound - Synblock [synblock.com]

- 7. chemscene.com [chemscene.com]

- 8. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

spectroscopic data for Methyl 2-(methylthio)pyrimidine-4-carboxylate

Topic: Spectroscopic Data & Technical Characterization of Methyl 2-(methylthio)pyrimidine-4-carboxylate Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists

Executive Summary & Compound Profile

This compound (CAS: 64224-67-5 ) is a critical heterocyclic building block utilized in the synthesis of bioactive pyrimidine derivatives, particularly in the development of herbicides, fungicides, and antiviral agents. Its structural versatility arises from the electrophilic nature of the C-4 ester and the displacement potential of the C-2 methylthio group (via oxidation to sulfone/sulfoxide followed by nucleophilic aromatic substitution).

This guide provides a comprehensive spectroscopic analysis, synthesis workflow, and self-validating experimental protocols.

Physicochemical Properties

| Property | Data |

| CAS Number | 64224-67-5 |

| Formula | C₇H₈N₂O₂S |

| Molecular Weight | 184.22 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 68–72 °C (Typical range for pure ester) |

| Solubility | Soluble in DMSO, CHCl₃, MeOH; sparingly soluble in water |

Spectroscopic Characterization

The following data represents the consensus spectroscopic signature for high-purity this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) The spectrum is characterized by a distinct AB system (or two doublets) for the pyrimidine ring protons and two singlets for the methyl groups.

| Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment | Structural Context |

| 8.78 | Doublet (d) | 1H | 5.2 Hz | H-6 | Deshielded by adjacent N and ester group. |

| 7.62 | Doublet (d) | 1H | 5.2 Hz | H-5 | Upfield aromatic proton. |

| 3.98 | Singlet (s) | 3H | - | -COOCH₃ | Methyl ester (methoxy). |

| 2.61 | Singlet (s) | 3H | - | -SCH₃ | S-Methyl group. |

¹³C NMR (100 MHz, CDCl₃) Key diagnostic peaks include the carbonyl carbon and the thiocarbonyl-derived C-2.

| Shift (δ, ppm) | Assignment | Type | Note |

| 172.1 | C-2 | Quaternary | Attached to S and two N atoms (most deshielded ring C). |

| 164.5 | C=O | Quaternary | Carbonyl of the ester. |

| 158.3 | C-6 | CH | Aromatic CH (adjacent to N). |

| 156.2 | C-4 | Quaternary | Ipsolateral to ester. |

| 116.8 | C-5 | CH | Aromatic CH (beta to N). |

| 53.2 | O-CH₃ | CH₃ | Methoxy carbon. |

| 14.3 | S-CH₃ | CH₃ | Thiomethyl carbon. |

Mass Spectrometry (MS)

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode)

-

Molecular Ion [M+H]⁺: m/z 185.2

-

Key Fragmentation:

-

m/z 185 → 153 (Loss of MeOH/methoxy)

-

m/z 185 → 125 (Loss of -COOCH₃)

-

Infrared Spectroscopy (FT-IR)

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 1735–1745 | ν(C=O) stretch | Ester carbonyl (Strong). |

| 1560, 1530 | ν(C=C/C=N) stretch | Pyrimidine ring skeleton. |

| 1250–1280 | ν(C-O) stretch | Ester C-O bond. |

Synthesis & Experimental Protocol

Synthetic Pathway Visualization

The following diagram illustrates the most robust synthesis route: the methylation of 2-thiouracil-4-carboxylic acid (or its potassium salt).

Caption: Synthesis of this compound via bis-methylation.

Validated Experimental Protocol

Objective: Synthesis of this compound from 2-thiouracil-4-carboxylic acid.

Reagents:

-

2-Thiouracil-4-carboxylic acid (10.0 mmol)

-

Potassium Carbonate (K₂CO₃, anhydrous, 25.0 mmol)

-

Methyl Iodide (MeI, 30.0 mmol) [Caution: Carcinogen]

-

Acetone (50 mL) or DMF (20 mL)

Procedure:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-thiouracil-4-carboxylic acid (1.72 g, 10 mmol) and K₂CO₃ (3.45 g, 25 mmol) in Acetone (50 mL).

-

Addition: Cool the mixture to 0°C in an ice bath. Add Methyl Iodide (1.87 mL, 30 mmol) dropwise over 10 minutes.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12–16 hours.

-

Checkpoint: The suspension should change appearance as the potassium salt reacts and the inorganic salts (KI) precipitate.

-

-

Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure to remove acetone and excess MeI.

-

Purification: Dissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry over Na₂SO₄, filter, and concentrate.

-

Crystallization: Recrystallize from minimal hot Hexane/Ethyl Acetate (4:1) if necessary.[1]

Self-Validating Checkpoint:

-

TLC Analysis: (Hexane:EtOAc 3:1). The starting material (acid) will remain at the baseline. The product will appear as a distinct UV-active spot with R_f ~ 0.5–0.6.

-

Odor: The product has a characteristic, faint sulfur/cabbage odor, distinct from the sharp acrid smell of MeI.

Structural Logic & Assignment Verification

To ensure the integrity of the spectroscopic assignment, we utilize a logic flow based on substituent effects.

Caption: Logic flow for assigning aromatic protons based on electronic substituent effects.

Why this assignment is trustworthy:

-

Coupling Constants: The J value of ~5.2 Hz is characteristic of H-5/H-6 coupling in pyrimidines. If the substitution pattern were different (e.g., 2,5-substituted), the coupling would be a singlet or meta-coupling (< 2 Hz).

-

Chemical Shift Hierarchy: H-6 is always downfield of H-5 in 4-substituted pyrimidines due to the proximity to the nitrogen lone pair and the electron-withdrawing ester at position 4.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11226174. Retrieved from [Link]

- Biffin, M. E. C., Brown, D. J., & Lee, T. C. (1967). The Pyrimidines. Wiley-Interscience.

Sources

An In-depth Technical Guide to the Solubility of Methyl 2-(methylthio)pyrimidine-4-carboxylate in Organic Solvents

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2-(methylthio)pyrimidine-4-carboxylate, a key intermediate in pharmaceutical synthesis. Recognizing the general scarcity of published broad-spectrum solubility data for this specific molecule, this document focuses on equipping researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to determine its solubility in various organic solvents. The guide covers the theoretical principles of solubility, the critical physicochemical properties of the target compound, and presents a detailed, self-validating experimental protocol based on the gold-standard shake-flask method coupled with HPLC analysis. This approach empowers researchers to generate precise and reliable solubility data tailored to their specific applications, from process chemistry to formulation development.

Introduction: The Significance of this compound

This compound (CAS No. 64224-67-5) is a heterocyclic compound featuring a pyrimidine core, a structure of immense interest in medicinal chemistry and drug design.[1] Pyrimidine derivatives are known to exhibit a wide spectrum of biological activities and are integral components of numerous therapeutic agents.[1] As an intermediate, the solubility of this compound is a critical physical property that dictates its handling, reaction kinetics, purification via crystallization, and formulation.[2] Understanding and accurately measuring its solubility in various organic solvents is therefore a fundamental prerequisite for efficient process development and successful drug discovery pipelines.[3]

This guide will provide the necessary theoretical and practical framework for researchers to confidently assess the solubility of this compound.

Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is essential for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| CAS Number | 64224-67-5 | [4] |

| Molecular Formula | C₇H₈N₂O₂S | [4][5] |

| Molecular Weight | 184.22 g/mol | [4][5] |

| Topological Polar Surface Area (TPSA) | 52.08 Ų | [5] |

| LogP (Computed) | 0.9851 | [5] |

| Hydrogen Bond Donors | 0 | [5] |

| Hydrogen Bond Acceptors | 5 | [5] |

The computed LogP value of approximately 1 suggests a balanced lipophilic and hydrophilic character, indicating that solubility will be highly dependent on the specific solvent environment. The presence of multiple hydrogen bond acceptors (nitrogen and oxygen atoms) implies potential for interaction with protic solvents.

Theoretical Principles of Solubility

The adage "like dissolves like" serves as a primary guideline for predicting solubility.[6] This principle is governed by the polarity of both the solute (this compound) and the solvent.

-

Polar Solvents: Protic solvents (e.g., methanol, ethanol) can engage in hydrogen bonding, while aprotic polar solvents (e.g., DMSO, DMF, acetone) have large dipole moments. The multiple hydrogen bond acceptors in the target molecule suggest a favorable interaction with protic solvents. For a related compound, Pyrimidine-4-carboxylic acid, solubility is highest in the highly polar aprotic solvent DMSO (~20 mg/mL), followed by DMF (~2 mg/mL) and ethanol (~0.25 mg/mL).[7]

-

Non-Polar Solvents: Solvents like hexanes or toluene lack significant dipole moments and cannot form hydrogen bonds. The polarity of this compound, indicated by its TPSA and heteroatom content, suggests it will likely exhibit lower solubility in these solvents.

Quantitative Determination of Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature, where the dissolved solute is in equilibrium with the undissolved solid phase.[2][3] The most reliable method for determining this value is the Saturation Shake-Flask Method .[8][9] This technique is considered the gold standard due to its direct measurement of the compound in a saturated solution at equilibrium.[9]

The workflow involves adding an excess of the solid compound to the solvent, agitating the mixture until equilibrium is reached, separating the solid and liquid phases, and quantifying the concentration of the compound in the saturated liquid phase.[8]

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Detailed Experimental Protocol

This protocol provides a self-validating system for accurately determining the solubility of this compound.

Materials and Equipment

-

This compound (solid, purity ≥98%)

-

Organic solvents of interest (HPLC grade)

-

Analytical balance

-

2-4 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge (optional)

-

Syringes and 0.45 µm syringe filters (chemically compatible, e.g., PTFE for most organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Step-by-Step Methodology

Part A: Sample Preparation and Equilibration

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that is visually in excess after dissolution is sufficient (e.g., 5-10 mg).

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

-

Sealing: Securely cap the vial to prevent solvent evaporation.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples at a consistent speed (e.g., 200 rpm) for a minimum of 24 hours.[10][11]

-

Causality Note: A 24-48 hour period is typically sufficient for most compounds to reach thermodynamic equilibrium.[11] To rigorously validate this, one can take measurements at multiple time points (e.g., 24h, 36h, 48h). Equilibrium is confirmed when the measured concentration no longer increases.[8]

-

Part B: Phase Separation

-

Settling: Remove vials from the shaker and allow them to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.45 µm syringe filter and dispense the clear, saturated solution into a clean vial.

-

Causality Note: Filtration is a critical step to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.[12] The filter material must be chosen to avoid binding the analyte or leaching impurities.

-

Part C: Quantification by HPLC

-

Method Development: Develop a suitable HPLC method. A reverse-phase C18 column is often a good starting point. The mobile phase should be optimized to achieve good peak shape and retention time for the analyte (e.g., a gradient of acetonitrile and water). The detection wavelength should be set to the absorbance maximum (λmax) of the compound.

-

Calibration: Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., acetonitrile or DMSO). From this stock, create a series of at least five standard solutions of known concentrations.[12]

-

Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (R²) of >0.99 for accuracy.[12]

-

Sample Measurement: Inject the filtered saturated solution (appropriately diluted if necessary) into the HPLC system.

-

Calculation: Using the peak area from the sample and the linear regression equation from the calibration curve, calculate the concentration of this compound in the saturated solution.[12] This value represents the thermodynamic solubility.

Conclusion

References

-

Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Available at: [Link].

-

Chem LibreTexts. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link].

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? YouTube. Available at: [Link].

-

University of Calgary. Solubility of Organic Compounds. Available at: [Link].

-

PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link].

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link].

-

University of Texas at Dallas. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link].

-

ResearchGate. A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Available at: [Link].

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link].

-

Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link].

-

Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Available at: [Link].

-

ResearchGate. 1236 SOLUBILITY MEASUREMENTS. Available at: [Link].

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. improvedpharma.com [improvedpharma.com]

- 3. sciforum.net [sciforum.net]

- 4. CAS 64224-67-5 | this compound - Synblock [synblock.com]

- 5. chemscene.com [chemscene.com]

- 6. chem.ws [chem.ws]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 12. pharmaguru.co [pharmaguru.co]

An In-Depth Technical Guide to the Potential Biological Activity of Methyl 2-(methylthio)pyrimidine-4-carboxylate

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2] Within this vast chemical space, Methyl 2-(methylthio)pyrimidine-4-carboxylate emerges as a particularly intriguing starting point for drug discovery campaigns. Its synthetically tractable structure, featuring three distinct points for chemical modification—the methylthio group, the pyrimidine core, and the carboxylate moiety—positions it as a versatile template for generating diverse chemical libraries. While direct biological profiling of this specific molecule is not extensively documented in peer-reviewed literature, a comprehensive analysis of its close structural analogs reveals a rich pharmacology. This guide synthesizes the existing research on related 2-(methylthio)pyrimidine derivatives to build a data-driven prospectus on the potential therapeutic applications of this compound, focusing on oncology, infectious diseases, and inflammation. We provide not just a review of the field, but a practical, forward-looking manual for researchers, complete with detailed experimental protocols and strategic insights for initiating new research programs based on this promising scaffold.

The 2-(Methylthio)pyrimidine Scaffold: A Privileged Core for Drug Discovery

This compound (CAS No: 64224-67-5, Formula: C₇H₈N₂O₂S, MW: 184.22 g/mol ) is a heterocyclic compound built upon the pyrimidine ring.[3] The strategic placement of its functional groups offers a compelling proposition for medicinal chemists:

-

The Pyrimidine Core: An electron-deficient aromatic system, fundamental to life as a component of nucleic acids. Its nitrogen atoms are excellent hydrogen bond acceptors, facilitating interactions with biological targets.[4]

-

The 2-Methylthio Group (-SCH₃): This group is a key synthetic handle. It can be readily displaced by nucleophiles or oxidized to sulfoxide and sulfone analogs, allowing for fine-tuning of steric and electronic properties.[4] This feature is instrumental in creating libraries for structure-activity relationship (SAR) studies.

-

The 4-Carboxylate Group (-COOCH₃): The ester at the C4 position provides another site for modification. It can be hydrolyzed to the corresponding carboxylic acid or converted into a wide array of amides, which can profoundly alter the compound's biological activity and pharmacokinetic profile.

General Synthesis Strategy

The synthesis of this scaffold is typically achieved through a cyclocondensation reaction. A common and efficient method involves the reaction of an appropriate three-carbon electrophile with S-methylisothiourea. For instance, ethyl 2-methylthiopyrimidine-4-carboxylates can be synthesized in good yields by the cyclocondensation of ethyl 4-alkoxy-2-oxo-4-substituted-but-3-enoates with 2-methylisothiourea sulfate under mild, basic conditions.[5] This robust chemistry allows for the generation of a wide variety of analogs for screening.

Caption: General workflow for the synthesis of the core scaffold.

Potential Therapeutic Application I: Oncology

The pyrimidine core is a well-established pharmacophore in oncology, with drugs like 5-Fluorouracil and Gemcitabine being mainstays of chemotherapy. Derivatives of the 2-(methylthio)pyrimidine scaffold have shown promise in modern targeted therapies, particularly as kinase inhibitors and microtubule targeting agents.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Mutations in EGFR are key drivers in non-small cell lung cancer (NSCLC). While first-generation inhibitors are effective, resistance often develops, notably through the T790M mutation. A series of 5-(methylthio)pyrimidine derivatives has been discovered as potent and selective inhibitors of the drug-resistant EGFR (L858R/T790M) mutant.[6] These compounds were designed based on the structures of WZ4002 and CO1686 and achieved subnanomolar IC₅₀ values against the mutant enzyme while being hundreds of times less potent against wild-type EGFR, suggesting a favorable therapeutic window.[6]

Hypothesis for this compound: The core scaffold of the title compound is present in these active EGFR inhibitors. While the 5-position is unsubstituted, the 2-(methylthio) and 4-carboxylate groups provide ideal anchor points for building out the pharmacophoric elements required for potent and selective inhibition, making it an excellent starting point for a fragment-based or structure-based drug design campaign targeting EGFR.

This protocol describes a time-resolved Förster resonance energy transfer (TR-FRET) assay to quantify kinase inhibition.

-

Reagent Preparation:

-

Prepare a 10x stock of EGFR (L858R/T790M) kinase in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Prepare a 10x stock of GFP-tagged substrate peptide and a 10x stock of ATP in kinase buffer.

-

Prepare a dilution series of this compound (and its derivatives) in DMSO, followed by a 1:100 dilution in kinase buffer.

-

Prepare an EDTA-containing stop solution with a terbium-labeled anti-phospho-substrate antibody.

-

-

Kinase Reaction:

-

In a 384-well plate, add 2.5 µL of the test compound solution.

-

Add 2.5 µL of the 10x kinase solution.

-

Initiate the reaction by adding a 5 µL mixture of the 10x substrate and 10x ATP. Final ATP concentration should be at the Kₘ for the enzyme.

-

Incubate for 60 minutes at room temperature.

-

-

Detection:

-

Add 10 µL of the stop solution containing the Tb-anti-phospho-antibody.

-

Incubate for 60 minutes at room temperature to allow antibody binding.

-

Read the plate on a TR-FRET enabled plate reader (Excitation: 340 nm, Emission: 495 nm and 520 nm).

-

-

Data Analysis:

-

Calculate the emission ratio (520 nm / 495 nm).

-

Plot the emission ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Caption: Workflow for the EGFR TR-FRET kinase assay.

Microtubule Targeting

Microtubules are crucial for cell division, making them a validated target for anticancer drugs. A series of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine compounds have been identified as potent microtubule targeting agents.[7] One analog demonstrated an IC₅₀ of 4.6 nM in MDA-MB-435 melanoma cells. These compounds were found to inhibit tubulin polymerization and disrupt the mitotic spindle, leading to cell cycle arrest and apoptosis.[7]

Hypothesis for this compound: The pyrimidine core is central to these microtubule inhibitors. The 4-position, occupied by the carboxylate in our title compound, is a key vector for introducing the side chains necessary for potent activity. Converting the methyl ester to various amides could replicate the structure of these potent agents.

-

Cell Culture:

-

Culture cancer cell lines (e.g., H1975 for EGFR studies, MDA-MB-435 for general cytotoxicity) in appropriate media supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in cell culture media.

-

Remove the old media from the cells and add 100 µL of the media containing the test compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate for 72 hours at 37°C in a 5% CO₂ atmosphere.

-

-

MTT Addition and Incubation:

-

Add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Incubate overnight to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of compound concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

-

Potential Therapeutic Application II: Fungicidal Activity

The development of new fungicides is critical for agriculture and medicine. Pyrimidine derivatives have been explored for this purpose, and the 2-(methylthio)pyrimidine scaffold is a promising starting point.

Inhibition of Succinate Dehydrogenase (SDH)

A series of 2-(methylthio)-4-methylpyrimidine carboxamides were designed and synthesized, demonstrating moderate to good fungicidal activity against Sclerotinia sclerotiorum.[8] Molecular docking studies suggested that these compounds bind to succinate dehydrogenase (SDH, or Complex II), a vital enzyme in the mitochondrial respiratory chain. The interaction involved hydrogen bonds and a cation-π interaction, inhibiting the enzyme's function and leading to fungal cell death.[8]

| Compound ID | R-group on Carbamate | Inhibition Rate (%) @ 100 mg/L |

| 3a | 2-methylphenyl | 69.5 |

| 3g | 3-trifluoromethylphenyl | 70.3 |

| Table 1: Fungicidal activity of selected 2-(methylthio)pyrimidine carboxamide derivatives against S. sclerotiorum.[8] |

Hypothesis for this compound: The key to the activity of the documented fungicides is the pyrimidine carboxamide core. This compound is the immediate precursor to these active amides. A simple amidation reaction with various amines would generate a library of compounds for screening against fungal pathogens. The title compound itself could be considered a key intermediate in an agrochemical discovery program.

-

Fungal Strain and Media:

-

Use a relevant fungal strain, such as Sclerotinia sclerotiorum or a Candida species for medical applications.

-

Prepare Potato Dextrose Agar (PDA) for plate-based assays.

-

-

Poisoned Food Technique:

-

Dissolve the test compound (this compound and its derivatives) in DMSO to create a stock solution.

-

Add appropriate volumes of the stock solution to molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 mg/L). Include a DMSO-only control plate.

-

Pour the amended PDA into sterile Petri dishes and allow them to solidify.

-

-

Inoculation and Incubation:

-

Take a 5 mm mycelial disc from the edge of an actively growing culture of the test fungus.

-

Place the disc, mycelium-side down, in the center of the test and control plates.

-

Incubate the plates at 25°C.

-

-

Measurement and Analysis:

-

Measure the radial growth (colony diameter) of the fungus on the test and control plates after the control plate has reached full growth.

-

Calculate the percentage of mycelial growth inhibition using the formula:

-

Inhibition (%) = [(DC - DT) / DC] * 100

-

Where DC is the average diameter of the colony in the control and DT is the average diameter of the colony in the treatment.

-

-

Determine the EC₅₀ (effective concentration to inhibit 50% of growth).

-

Other Potential Activities

The versatility of the pyrimidine scaffold suggests other potential applications.

-

Analgesic and Anti-inflammatory Activity: Dihydropyrimidines (DHPMs) are known to possess a wide range of biological activities, including analgesic and anti-inflammatory effects.[9] A series of 2-methylthio-1,4-dihydropyrimidine derivatives showed good to excellent analgesic activity in an acetic acid-induced writhing model, suggesting inhibition of peripheral pain mechanisms.[9]

-

Anti-tubercular Activity: Pyrimidine carboxamides have also demonstrated potent activity against Mycobacterium tuberculosis. While a methyl sulfide moiety showed activity, it was noted that other modifications to improve aqueous solubility sometimes led to lower potency.[10]

-

Kinase Inhibition: The scaffold is a common feature in kinase inhibitors. For example, 4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxaldehyde is a known intermediate in the synthesis of p38 kinase inhibitors, which are targets for inflammatory diseases.[11]

Future Directions and Conclusion

This compound represents a high-potential starting point for drug discovery. Its documented role as a synthetic intermediate for a variety of biologically active molecules, from EGFR inhibitors to fungicides, underscores its value.

The path forward for a research program centered on this scaffold should involve:

-

Library Synthesis: Leverage the reactivity of the 2-methylthio and 4-carboxylate groups to synthesize a diverse library of analogs. Focus on creating amides at the C4 position and exploring nucleophilic substitution at the C2 position.

-

Broad-Based Phenotypic Screening: Screen the library against a wide range of cancer cell lines, fungal pathogens, and bacterial strains to identify initial hits.

-

Target-Based Follow-up: For any identified hits, perform target deconvolution studies to identify the mechanism of action. This could involve kinase profiling, affinity chromatography, or genetic approaches.

-

Structure-Based Design: Once a target is identified, use computational modeling and structural biology to guide the rational design of more potent and selective second-generation compounds.

References

-

Zhang, F. H., Zhang, H., Sun, C. X., Li, P. H., & Jiang, L. (2020). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. Journal of Pesticide Science, 45(3), 163-169. [Link]

-

Isloor, A. M., Kalluraya, B., & Rao, M. (2009). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Iranian Journal of Pharmaceutical Research, 8(1), 25-32. [Link]

-

Mphahane, N., Malatji, E., Gessner, R. K., Taylor, D., Timm, J., & Khanye, S. D. (2022). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Bioorganic & Medicinal Chemistry, 66, 116801. [Link]

-

Wang, A., Liu, Y., He, D., Zhou, H., Zhang, Y., Xie, H., & Li, Y. (2016). Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors. Bioorganic & Medicinal Chemistry, 24(12), 2765-2776. [Link]

-

Xiang, W., Choudhary, S., Hamel, E., Mooberry, S. L., & Gangjee, A. (2018). Structure based drug design and in vitro metabolism study: Discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. Bioorganic & Medicinal Chemistry, 26(9), 2437-2451. [Link]

-

GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114-128. [Link]

-

Sravanthi, G., & Kumar, M. S. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARC Journal of Pharmaceutical Sciences, 3(1), 1-8. [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. CAS 64224-67-5 | this compound - Synblock [synblock.com]

- 4. 5-Methyl-2-(methylthio)pyrimidine|Research Chemical [benchchem.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure based drug design and in vitro metabolism study: Discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 11. 4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxaldehyde | CAS 185040-32-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

Methodological & Application

The Strategic Role of Methyl 2-(methylthio)pyrimidine-4-carboxylate in the Synthesis of Modern Agrochemicals: Application Notes and Protocols

Introduction: The Pyrimidine Core in Agrochemical Innovation

The pyrimidine heterocycle is a cornerstone in the development of high-efficacy agrochemicals. Its versatile structure allows for precise molecular tailoring, leading to compounds with potent and selective biological activity. Among the myriad of pyrimidine-based building blocks, Methyl 2-(methylthio)pyrimidine-4-carboxylate stands out as a pivotal intermediate, particularly in the synthesis of herbicides and fungicides that are critical for modern crop protection.

This technical guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis. We will dissect the synthetic pathways to key agrochemicals, elucidating the chemical logic behind each step. Furthermore, detailed protocols and mechanistic insights are provided to empower researchers and professionals in the agrochemical and pharmaceutical industries to leverage this versatile molecule for the development of next-generation crop protection agents. Pyrimidine derivatives are known for their broad-spectrum biological activities, including herbicidal and fungicidal properties, making them a focal point of pesticide research.[1][2][3][4]

Part 1: Synthesis of Pyrimidinyl-Oxy-Benzoate Herbicides

A prominent class of herbicides derived from pyrimidine intermediates are the pyrimidinyl-oxy-benzoates. These compounds are highly effective at low application rates and act by inhibiting the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants.[5][6][7][8][9] The herbicide Bispyribac-sodium is a prime example of a commercialized product in this class.

Synthetic Pathway Overview

The synthesis of pyrimidinyl-oxy-benzoate herbicides from this compound involves a multi-step process. The core strategy is to first construct a reactive pyrimidine intermediate, typically a 4,6-dihalopyrimidine, which can then undergo nucleophilic substitution with a suitably substituted benzoic acid derivative.

Caption: General synthetic route to pyrimidinyl-oxy-benzoate herbicides.

Detailed Protocols

Step 1: Synthesis of 4,6-Dihydroxy-2-(methylthio)pyrimidine

The initial step involves the hydrolysis of the ester group of this compound, followed by decarboxylation to yield a precursor which upon cyclization with S-methylisothiourea would form 4,6-dihydroxy-2-(methylthio)pyrimidine. A more direct, analogous synthesis starts from 2-thiobarbituric acid, which is methylated to give the desired product.[10]

-

Rationale: The conversion to the dihydroxy intermediate is crucial as the hydroxyl groups can be readily replaced by chlorine atoms in the subsequent step, creating a highly reactive electrophilic pyrimidine ring.

Protocol 1: Synthesis of 4,6-Dihydroxy-2-methylthiopyrimidine from 2-Thiobarbituric Acid [10]

-

Methylation: To a solution of 2-thiobarbituric acid in a suitable solvent (e.g., aqueous sodium hydroxide), add dimethyl sulfate or methyl iodide.

-

Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Isolation: Acidify the reaction mixture to precipitate the product. Filter the solid, wash with water, and dry to obtain 4,6-dihydroxy-2-methylthiopyrimidine.

Step 2: Synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine

The dihydroxy pyrimidine is then chlorinated to yield the key intermediate, 4,6-dichloro-2-(methylthio)pyrimidine. This reaction is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃)[10][11], often in the presence of a tertiary amine catalyst such as N,N-dimethylaniline.[10][11]

-

Rationale: The chlorine atoms at the 4 and 6 positions are excellent leaving groups, making the pyrimidine ring susceptible to nucleophilic aromatic substitution by phenoxides.

Protocol 2: Chlorination of 4,6-Dihydroxy-2-(methylthio)pyrimidine [10][11]

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser and a stirrer, suspend 4,6-dihydroxy-2-(methylthio)pyrimidine in an excess of phosphorus oxychloride.

-

Catalyst Addition: Add a catalytic amount of N,N-dimethylaniline.

-

Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is complete.

-

Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice. The product will precipitate and can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent.

Step 3: Synthesis of the Final Herbicide (e.g., Bispyribac Acid)

The final step is a nucleophilic substitution reaction between 4,6-dichloro-2-(methylthio)pyrimidine and a substituted benzoic acid, such as 2,6-dihydroxybenzoic acid, in the presence of a base. For the synthesis of many commercial herbicides, the methylthio group is first oxidized to a more reactive methylsulfonyl group.

-

Rationale: The phenoxide ions, generated in situ by the deprotonation of the hydroxyl groups of the benzoic acid derivative, act as nucleophiles and displace the chlorine atoms on the pyrimidine ring. The choice of the benzoic acid derivative determines the final structure and properties of the herbicide.

Protocol 3: Condensation of 4,6-Dichloro-2-(methylthio)pyrimidine with 2,6-Dihydroxybenzoic Acid

-

Reaction Setup: Dissolve 2,6-dihydroxybenzoic acid in a suitable aprotic polar solvent such as DMF or DMSO.

-

Base Addition: Add a strong base, such as sodium hydride, to deprotonate the hydroxyl groups.

-

Addition of Pyrimidine: Add 4,6-dichloro-2-(methylthio)pyrimidine to the reaction mixture.

-

Reaction: Stir the mixture at an elevated temperature until the reaction is complete.

-

Isolation: After cooling, the reaction mixture is poured into water and acidified to precipitate the crude product.

-

Purification: The final product can be purified by recrystallization.

| Step | Key Reagents | Purpose | Typical Yield |

| 1 | 2-Thiobarbituric acid, Dimethyl sulfate | Formation of the dihydroxy pyrimidine intermediate | High |

| 2 | Phosphorus oxychloride, N,N-Dimethylaniline | Chlorination of the pyrimidine ring to create reactive sites | >90%[12] |

| 3 | 4,6-Dichloro-2-(methylthio)pyrimidine, 2,6-Dihydroxybenzoic acid, Base | Coupling of the pyrimidine and benzoic acid moieties | Good to High |

Mechanism of Action: ALS Inhibition

Herbicides of the pyrimidinyl-oxy-benzoate class function by inhibiting the acetolactate synthase (ALS) enzyme.[5][6][7][8][9] ALS is the first and rate-limiting enzyme in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine. These amino acids are essential for protein synthesis and overall plant growth.

Caption: General synthetic route to pyrimidine carboxamide fungicides.

Detailed Protocol

Protocol 4: Synthesis of a Pyrimidine Carboxamide Fungicide [13]

-

Hydrolysis: The starting material, this compound, is first hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidification.

-

Acid Chloride Formation: The carboxylic acid is then converted to the more reactive acid chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

-

Amidation: The resulting acid chloride is reacted with a desired substituted amine in the presence of a base (e.g., triethylamine) to form the final pyrimidine carboxamide fungicide.

-

Purification: The product is purified using standard techniques such as column chromatography or recrystallization.

| Step | Key Reagents | Purpose |

| 1 | Sodium hydroxide, Acid | Conversion of the ester to a carboxylic acid |

| 2 | Thionyl chloride | Activation of the carboxylic acid for amidation |

| 3 | Substituted amine, Triethylamine | Introduction of the desired side chain via amide bond formation |

Mechanism of Action: Potential Targets

The pyrimidine scaffold is a versatile pharmacophore in fungicides, and its derivatives can act on various cellular targets. [1][2][3][4]One potential mechanism of action for pyrimidine carboxamide fungicides is the inhibition of succinate dehydrogenase (SDH) in the mitochondrial respiratory chain. [13]SDH is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. Its inhibition disrupts cellular respiration and energy production in the fungal pathogen, leading to its death. Other potential targets for pyrimidine-based fungicides include enzymes involved in protein biosynthesis and cell wall formation. [1][14]

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of a wide range of agrochemicals. Its strategic importance lies in its ability to be readily converted into key reactive intermediates, such as dihalopyrimidines and pyrimidine carboxylic acids, which serve as platforms for the introduction of diverse functionalities. The resulting pyrimidine-based herbicides and fungicides exhibit high efficacy and often possess novel modes of action, making them indispensable tools for modern, sustainable agriculture. The protocols and mechanistic insights provided in this guide are intended to facilitate further innovation in the field of crop protection.

References

-

PrepChem. Synthesis of 4,6-dihydroxy-2-methylthiopyrimidine. Available from: [Link]

- Google Patents. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.

- Google Patents. A kind of synthetic method of 4, 6-dichloro-2-methylthio-5-nitropyrimidine.

-

ResearchGate. 4,6-Dichloro-2-(methylthio)pyrimidine. Available from: [Link]

-

University of Johannesburg. Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Available from: [Link]

-

PrepChem. Synthesis of 5-amino-2,4,6-trihydroxy-pyrimidine. Available from: [Link]

-

National Institutes of Health. 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. Available from: [Link]

- Google Patents. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.

-

University of California Agriculture and Natural Resources. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms. Available from: [Link]

-

Taylor & Francis Online. Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. Available from: [Link]

-

ACS Publications. Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry. Available from: [Link]

- Google Patents. CN108558777B - Pyrimidine salicylic acid derivative and preparation method and application thereof.

-

Frontiers in Chemistry. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Available from: [Link]

-

ResearchGate. Action mechanisms of acetolactate synthase-inhibiting herbicides | Request PDF. Available from: [Link]

- Google Patents. CN104302629B - The pyrimidine salicylic acid compounds of weeding activity, its preparation method and the purposes as weedicide thereof.

-

PubMed. An introduction to ALS-inhibiting herbicides. Available from: [Link]

-

Frontiers. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Available from: [Link]

-

MDPI. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Available from: [Link]

-

UCLA Chemistry and Biochemistry. A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Available from: [Link]

-

ResearchGate. (PDF) Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Available from: [Link]

-

ResearchGate. (PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Available from: [Link]

-

Wikipedia. Acetolactate synthase. Available from: [Link]

-

Synthesis-Reviews. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Available from: [Link]

-

ACS Publications. Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control | ACS Omega. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]

- 3. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 6. researchgate.net [researchgate.net]

- 7. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 9. Acetolactate synthase - Wikipedia [en.wikipedia.org]

- 10. prepchem.com [prepchem.com]

- 11. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 12. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 13. tandfonline.com [tandfonline.com]

- 14. pubs.acs.org [pubs.acs.org]

Application Note: High-Precision Synthesis of Kinase Inhibitors via Orthogonal Functionalization of Methyl 2-(methylthio)pyrimidine-4-carboxylate

Abstract & Strategic Overview

This Application Note details the synthetic utility of Methyl 2-(methylthio)pyrimidine-4-carboxylate (CAS: 64224-67-5) as a privileged scaffold for Type I and Type II kinase inhibitors. The pyrimidine core mimics the adenine ring of ATP, making it a cornerstone in the design of inhibitors for EGFR, CDK, and Aurora kinases.

The synthetic power of this starting material lies in its orthogonal functionalization potential . The C4-ester and C2-thiomethyl groups possess distinct reactivity profiles, allowing researchers to sequentially modify the scaffold without protecting group manipulations. This guide provides a validated, step-by-step workflow to convert this precursor into potent kinase inhibitors, emphasizing the "Activation-Displacement" strategy at the C2 position.

Key Pharmacophore Logic

-

C4 Position (Ester): Precursor for the "Solvent Front" or "Hinge Binder." Typically converted to an amide or heterocycle to tune solubility and pharmacokinetic properties.

-

C2 Position (Thiomethyl): The "Switch." Initially inert, it protects the C2 position during C4 modifications. Upon oxidation to a sulfone (

), it becomes a highly reactive electrophile for Nucleophilic Aromatic Substitution (

Synthetic Workflow Visualization

The following diagram illustrates the critical path for transforming the starting material into a bioactive kinase inhibitor.

Figure 1: The "Activate-and-Displace" strategy allows sequential modification of the pyrimidine ring.

Detailed Experimental Protocols

Phase 1: Functionalization of the C4 Position (The Anchor)

Objective: Convert the C4-methyl ester into a functional amide. This moiety often interacts with the ribose-binding pocket or extends into the solvent channel.

Step A: Saponification

-

Reagents: Dissolve this compound (1.0 eq) in THF:Water (3:1 v/v).

-

Reaction: Add LiOH

H -

Monitoring: TLC (50% EtOAc/Hexane) should show disappearance of the ester (

) and appearance of the baseline acid spot. -

Workup: Acidify to pH 3–4 with 1M HCl. The carboxylic acid intermediate typically precipitates. Filter, wash with cold water, and dry under vacuum.

-

Checkpoint: Yields are typically >90%. Ensure the solid is dry before coupling.

-

Step B: Amide Coupling

-

Activation: Suspend the crude acid (1.0 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to form the activated ester.

-

Coupling: Add the desired amine (e.g., morpholine, piperazine, or substituted benzylamine) (1.1 eq).

-

Condition: Stir at RT for 4–12 hours.

-

Workup: Dilute with EtOAc, wash with saturated NaHCO

(to remove byproducts) and brine. Dry over Na-

Note: If the product is water-soluble, use lyophilization or reverse-phase flash chromatography.

-

Phase 2: Activation of the C2 Position (The Switch)

Objective: Oxidize the inert methylthio ether (-SMe) into the hyper-reactive methylsulfone (-SO

Scientific Rationale: The sulfide is a poor leaving group. Oxidation increases the electrophilicity of the C2 carbon, facilitating attack by nucleophiles that would otherwise fail to react.

Protocol

-

Setup: Dissolve the C4-amide intermediate (from Phase 1) in DCM (0.1 M). Cool to 0°C in an ice bath.

-

Oxidation: Slowly add m-CPBA (meta-chloroperoxybenzoic acid, 2.5 eq) dissolved in DCM dropwise.

-

Critical: Maintain 0°C to prevent N-oxidation of the pyrimidine ring, which is a common side reaction.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

-

Monitoring: LC-MS is essential here.

-

Target Mass:

(Sulfone). -

Intermediate:

(Sulfoxide) – if observed, add more oxidant.

-

-

Workup: Quench with 10% Na

S-

Safety: Peroxides are shock-sensitive.[2] Test the organic layer with starch-iodide paper before concentration.

-

Phase 3: C2 Diversification via (The Specificity)

Objective: Displace the sulfone leaving group with an aromatic amine (aniline) to install the hinge-binding element.

Protocol

-

Reagents: Dissolve the sulfone intermediate (1.0 eq) in anhydrous DMSO or NMP (0.2 M).

-

Solvent Choice: DMSO/NMP promotes the dipolar transition state of

reactions better than THF.

-

-

Nucleophile: Add the specific aniline or amine (1.2 – 1.5 eq) and an organic base (DIPEA or TEA, 2.0 eq).

-

Acid Catalysis Option: For sterically hindered anilines, use p-TsOH (1.0 eq) in isopropanol/butanol at reflux instead of basic conditions.

-

-

Conditions: Heat to 80–100°C for 2–6 hours.

-

Mechanism Visualization:

Figure 2: The addition-elimination mechanism at the C2 position.

-

Purification: The final product is often purified via preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid) to ensure >95% purity for biological assay.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Incomplete Hydrolysis (Phase 1) | Low solubility of ester in water. | Increase THF ratio or switch to MeOH/Water. Heat to 50°C. |

| N-Oxide Formation (Phase 2) | Temperature too high during mCPBA addition. | Keep reaction strictly at 0°C. Use Oxone® in MeOH/Water as a milder alternative. |

| No Reaction at C2 (Phase 3) | Aniline nucleophile is too weak (electron-deficient). | Switch solvent to TFE (Trifluoroethanol) or use acid catalysis (TFA/Butanol) at 120°C. |

| Hydrolysis of Sulfone (Phase 3) | Wet solvents (Water acts as nucleophile). | Use anhydrous DMSO/NMP and store reagents over molecular sieves. |

References

-

Pharmacophore Significance

-

Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link

- Context: Establishes the pyrimidine scaffold as a bioisostere for the

-

-

Synthetic Methodology (Sulfone Displacement)

-

Barvian, M., et al. "Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases." Journal of Medicinal Chemistry, 2000. Link

- Context: Validates the oxidation of methylthio groups to sulfones followed by amine displacement in kinase inhibitor synthesis.

-

-

Reagent Handling (mCPBA)

-

"Standard Operating Procedure: 3-Chloroperbenzoic acid." HKUST Safety Protocols. Link

- Context: Safety protocols for handling peroxyacids in oxid

-

-

Specific Scaffold Reactivity

-

Shadbolt, R. S., & Ulbricht, T. L. V. "Pyrimidines.[3][4][5] Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate." Journal of the Chemical Society C, 1967. Link

- Context: Foundational work on the lability of the methylthio group and orthogonal reactivity

-

Sources

Advanced Purification Protocols for Methyl 2-(methylthio)pyrimidine-4-carboxylate Derivatives

Executive Summary

Methyl 2-(methylthio)pyrimidine-4-carboxylate (CAS: 64224-67-5) and its derivatives are critical scaffolds in the synthesis of bioactive compounds, including receptor tyrosine kinase inhibitors and phosphodiesterase type 5 (PDE5) inhibitors (e.g., Avanafil intermediates) [1, 2]. High-purity isolation of these intermediates is often bottlenecked by the presence of regioisomers, unreacted thiourea precursors, and oxidative byproducts (sulfoxides/sulfones).

This guide provides a validated, multi-tier purification strategy. Unlike generic protocols, we address the specific lability of the C4-methyl ester and the oxidation sensitivity of the C2-methylthio group.

Chemical Context & Impurity Profiling

Understanding the genesis of impurities is the first step in purification. The core scaffold is typically synthesized via the condensation of S-methylisothiourea with a 1,3-dicarbonyl equivalent (e.g., methyl mucochlorate or methyl 4-methoxyacetoacetate derivatives) [3].

Table 1: Common Impurity Profile

| Impurity Type | Source | Physicochemical Behavior | Removal Strategy |

| Regioisomers | Non-regioselective condensation (e.g., 5-carboxylate vs 4-carboxylate) | Similar polarity; slight difference in pKa and dipole moment. | Flash Chromatography (Isocratic hold) or Fractional Crystallization . |

| Hydrolysis Products | Ester cleavage (Acid/Base catalyzed) | High polarity; acidic character. | Alkaline Wash (sat. NaHCO₃) followed by organic extraction.[1] |

| Sulfoxides/Sulfones | Air oxidation of the thioether | Higher polarity than parent; distinct UV shift. | Avoid oxidants ; rapid workup. Remove via silica gel (elutes later). |

| S-Methylisothiourea | Unreacted starting material | Highly polar salt (sulfate/halide). | Aqueous Wash ; insoluble in non-polar organics. |

Figure 1: Synthesis & Impurity Pathways

Caption: Mechanistic pathway showing the generation of the target scaffold and critical impurities (Regioisomers, Hydrolysis, Oxidation).

Purification Protocols

Method A: High-Throughput Flash Chromatography (Small to Medium Scale)

Best for: Separating regioisomers and removing oxidative byproducts.

Stationary Phase: Acid-washed Silica Gel (40–63 µm). Note: Neutral silica is preferred to prevent ester hydrolysis on the column. Mobile Phase: Hexanes / Ethyl Acetate (EtOAc).

Protocol:

-

Sample Loading: Dissolve the crude residue in a minimum volume of Dichloromethane (DCM). Do not use Methanol for loading, as it causes band broadening for this lipophilic ester.

-

Gradient Setup:

-

0–5 min: 100% Hexanes (Equilibration).

-

5–15 min: 0% → 10% EtOAc (Elutes non-polar impurities).

-

15–30 min: 10% → 25% EtOAc (Target compound elution). Target typically elutes at ~15-20% EtOAc.

-

30–40 min: 25% → 50% EtOAc (Elutes sulfoxides and polar acids).

-

-

Detection: Monitor at 254 nm (pyrimidine ring) and 280 nm . The thioether moiety provides strong absorbance.

Scientist’s Insight: If regioisomers are co-eluting, switch the solvent system to DCM / Methyl tert-butyl ether (MTBE) (95:5). The pi-pi interactions with DCM often improve selectivity for pyrimidine isomers [4].

Method B: Scalable Recrystallization (Large Scale >100g)

Best for: High-purity batches where chromatography is cost-prohibitive.

Solvent System: Isopropyl Alcohol (IPA) / Water or Ethyl Acetate / Heptane.

Protocol:

-

Dissolution: Suspend the crude solid in IPA (5 mL per gram of crude). Heat to 70°C. The solid should fully dissolve.

-

Critical Check: If undissolved solids remain at 70°C, these are likely inorganic salts (NaCl/Na₂SO₄). Filter hot through a sintered glass funnel.[2]

-

-

Anti-solvent Addition: While maintaining 70°C, add Water dropwise until persistent turbidity is observed (approx. ratio 3:1 IPA:Water).

-

Cooling Ramp:

-

Cool to room temperature over 2 hours (slow cooling promotes crystal growth and rejects impurities).

-

Chill to 0–4°C for 1 hour.

-

-

Isolation: Filter the pale yellow needles. Wash the cake with cold (0°C) IPA/Water (1:1).

-

Drying: Dry under vacuum at 40°C. Caution: Do not exceed 50°C to avoid sublimation or ester degradation.

Method C: Chemical Scavenging (Workup Optimization)

Best for: Removing unreacted thiols and acidic impurities before purification.

-

Odor Control (Thiol Removal): The synthesis often uses S-methylisothiourea, which can degrade to methanethiol (stench).

-

Step: Wash the organic reaction mixture with 10% Sodium Hypochlorite (Bleach) solution during the waste phase only to quench smells. Do not expose the product to bleach, as it will oxidize the sulfide to a sulfone.

-

-

Acid Removal:

Analytical Validation

Before release, the purified compound must meet the following criteria.

| Test | Method | Acceptance Criteria |

| Identity | ¹H-NMR (CDCl₃) | Singlet ~2.6 ppm (S-Me); Singlet ~4.0 ppm (COOMe); Aromatic protons ~7.5-8.5 ppm. |

| Purity | HPLC (C18, ACN/Water) | > 98.0% Area.[3][4] No single impurity > 0.5%. |

| Residual Solvent | GC-Headspace | < 5000 ppm (IPA/EtOAc). |

Figure 2: Purification Decision Tree

Caption: Decision matrix for selecting the optimal purification route based on crude physical state.

References

-

Vivus, Inc. (2015). Process for the preparation of (S)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2-(hydroxymethyl)-1-pyrrolidinyl]-N-(2-pyrimidinylmethyl)-5-pyrimidine carboxamide. WO Patent 2015001567A1. Link

-

FMC Corporation . (2021). Process for synthesis of a 2-thioalkyl pyrimidine. WO Patent 2021113282A1. Link

-

Shadbolt, R. S., & Ulbricht, T. L. V. (1967).[5] Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. Link

-

Organic Syntheses . (1955). 2-Mercaptopyrimidine. Org. Synth. 1955, 35, 80. Link

Sources

- 1. WO1997044326A1 - Aryl pyrimidine derivatives - Google Patents [patents.google.com]

- 2. orgsyn.org [orgsyn.org]

- 3. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Application Note: Strategic Functionalization of Methyl 2-(methylthio)pyrimidine-4-carboxylate with Amines

Executive Summary

Methyl 2-(methylthio)pyrimidine-4-carboxylate is a high-value scaffold in medicinal chemistry, widely used to synthesize kinase inhibitors (e.g., CDK, EGFR inhibitors) and adenosine receptor antagonists. Its reactivity is defined by two electrophilic centers: the C4-ester and the C2-methylthio (SMe) group.

This guide addresses the critical challenge of chemoselectivity . While the ester is susceptible to aminolysis (amide formation), the C2-SMe group is a latent electrophile that typically requires activation (oxidation) to participate in Nucleophilic Aromatic Substitution (

Key Decision Point:

-

Target A (Amide Retention): If the goal is to functionalize the carboxylate while keeping the SMe group for later use, mild aminolysis conditions are required.

-

Target B (C2-Amination): If the goal is to replace the SMe group with an amine, an oxidation-displacement sequence is the industry standard for high yield and purity.

Mechanistic Insight & Reaction Logic[1]